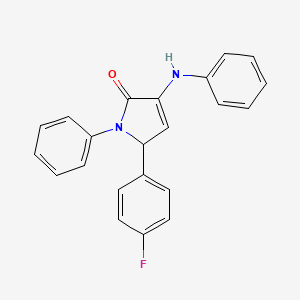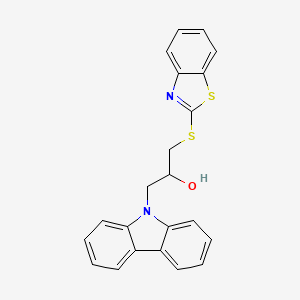![molecular formula C24H23ClN2OS B4930350 1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4930350.png)
1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. TFMPP has been widely used in scientific research as a tool to study the effects of serotonin receptors in the brain. The compound has also been investigated for its potential therapeutic applications in various neurological disorders.
作用機序
1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine acts as a partial agonist of the 5-HT1B and 5-HT2C receptors. The compound binds to these receptors and activates them, leading to an increase in the release of serotonin in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep. The activation of these receptors by this compound leads to an increase in serotonin release, which in turn leads to changes in mood, appetite, and other physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. The compound has been found to increase the release of serotonin in the brain, leading to changes in mood, appetite, and sleep. This compound has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety. Additionally, this compound has been found to have anxiogenic effects, leading to increased anxiety and panic in some individuals.
実験室実験の利点と制限
1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine has several advantages as a tool for scientific research. The compound is a potent agonist of the 5-HT1B and 5-HT2C receptors, making it a useful tool for investigating the role of these receptors in various neurological and psychiatric disorders. This compound is also relatively easy to synthesize and is readily available. However, there are also some limitations to the use of this compound in lab experiments. The compound has been found to have anxiogenic effects, which can make it difficult to interpret the results of experiments that involve anxiety or stress. Additionally, this compound has a relatively short half-life, which can make it difficult to maintain a stable concentration of the compound in experiments.
将来の方向性
For the study of 1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine include investigating the role of the compound in the regulation of appetite and weight and exploring its potential therapeutic applications in various neurological and psychiatric disorders.
合成法
1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine can be synthesized by the reaction of piperazine with 4-chlorobenzyl chloride and phenylthioacetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified by recrystallization to obtain pure this compound.
科学的研究の応用
1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine has been extensively used in scientific research to study the effects of serotonin receptors in the brain. The compound is a potent agonist of the 5-HT1B and 5-HT2C receptors, which are known to play a crucial role in the regulation of mood, anxiety, and appetite. This compound has been used to investigate the role of these receptors in various psychiatric and neurological disorders, including depression, anxiety, and eating disorders.
特性
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-phenyl-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2OS/c25-20-11-13-21(14-12-20)26-15-17-27(18-16-26)24(28)23(19-7-3-1-4-8-19)29-22-9-5-2-6-10-22/h1-14,23H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDFCTXLTILJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-chlorophenoxy)ethyl]-4-[(cyclohexylthio)methyl]benzamide](/img/structure/B4930285.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B4930290.png)
![N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4930296.png)
![[(2S*,4R*,5R*)-4-{[(1-acetyl-4-piperidinyl)amino]methyl}-5-(4-chlorophenyl)-1-ethyl-2-methyl-2-pyrrolidinyl]methanol](/img/structure/B4930302.png)
![N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine hydrobromide](/img/structure/B4930305.png)
![N-benzyl-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4930308.png)
![4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4930317.png)
![5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930318.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4930331.png)
![5-(2-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4930335.png)

![N-(4-{2-[(4,8-dimethyl-2-quinolinyl)thio]acetyl}phenyl)acetamide](/img/structure/B4930373.png)

